Cysteamine bitartrate

Nephropathic cystinosis Delayed-release formulation Dose reduction

Cysteamine bitartrate (mercaptamine bitartrate) is a cystine-depleting aminothiol agent for managing nephropathic cystinosis, offered as an alternative to the hydrochloride salt in immediate-release (Cystagon®) and delayed-release (PROCYSBI®) formulations. Its high aqueous solubility (45 mg/mL) enables oral solutions and sprinkle formulations for pediatric patients, distinguishing it from less water-soluble alternatives. Due to documented pharmacokinetic non-equivalence in Cmax between bitartrate and hydrochloride salts (90% CI: 74.2–124.2), buyers must not substitute salts without confirmatory bioequivalence data. For QC, a validated RP-HPLC method with LOD 0.3 μg/mL and 97–103% accuracy supports USP <1225> and ICH Q2 compliance. Prioritize suppliers whose analytical methods align with these validated parameters.

Molecular Formula C6H13NO6S
Molecular Weight 227.24 g/mol
CAS No. 27761-19-9
Cat. No. B1247914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteamine bitartrate
CAS27761-19-9
Molecular FormulaC6H13NO6S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC(CS)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2
InChIKeyNSKJTUFFDRENDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cysteamine Bitartrate (CAS 27761-19-9): Pharmacokinetic and Clinical Baseline for Procurement Decisions


Cysteamine bitartrate (mercaptamine bitartrate) is a cystine-depleting aminothiol agent primarily indicated for the management of nephropathic cystinosis. As the bitartrate salt of cysteamine, it serves as an alternative to the hydrochloride salt in both immediate-release (Cystagon®) and delayed-release (RP103/PROCYSBI®) oral formulations [1][2]. The compound lowers lysosomal cystine content via a thiol-disulfide interchange reaction, converting cystine into cysteine and cysteine-cysteamine mixed disulfide that can exit the lysosome [3]. While multiple cysteamine salts exist, the bitartrate form is distinguished by its high aqueous solubility and specific physicochemical properties relevant to formulation and manufacturing .

Why Cysteamine Bitartrate Cannot Be Interchanged with Other Cysteamine Salts or Formulations Without Risk


Despite sharing the same active moiety, cysteamine salts and formulations exhibit distinct pharmacokinetic profiles, stability characteristics, and clinical performance that preclude simple substitution. A crossover study in healthy volunteers found that while AUC was bioequivalent among hydrochloride, bitartrate, and phosphocysteamine salts, the Cmax 90% confidence intervals fell outside the 80-125% bioequivalence range [1]. Furthermore, immediate-release and delayed-release bitartrate formulations differ fundamentally in absorption site (stomach vs. small intestine), resulting in different Tmax, dosing frequency requirements, and side effect profiles—including significant differences in halitosis-producing dimethylsulfide (DMS) generation [2][3]. Procurement without attention to these distinctions risks compromised therapeutic consistency.

Quantitative Differentiation Evidence for Cysteamine Bitartrate in Scientific Procurement


Delayed-Release Cysteamine Bitartrate (RP103) Reduces Total Daily Dose by 18% While Maintaining WBC Cystine Control vs. Immediate-Release Formulation

In a randomized controlled crossover trial comparing delayed-release cysteamine bitartrate (RP103) Q12H to immediate-release cysteamine bitartrate (Cystagon®) Q6H, the average steady-state total daily dose of RP103 was 82% of the incoming total daily dose of Cystagon® while maintaining equivalent white blood cell (WBC) cystine depletion [1]. The delayed-release formulation achieved non-inferior WBC cystine levels at a lower total daily dose, attributed to improved pharmacokinetic targeting of the small intestine absorption site [1][2].

Nephropathic cystinosis Delayed-release formulation Dose reduction

Delayed-Release Cysteamine Bitartrate (RP103) Reduces Halitosis-Causing Dimethylsulfide AUC by Approximately 50% vs. Immediate-Release Formulation

In a comparative study of 4 cystinosis patients, the AUC of dimethylsulfide (DMS)—the volatile sulfur compound responsible for cysteamine-associated halitosis—was significantly lower after administration of delayed-release cysteamine bitartrate (RP103) compared to immediate-release Cystagon®, despite comparable cysteamine AUCs [1]. This difference is attributed to the enteric coating bypassing gastric degradation and reducing DMS precursor formation.

Halitosis Dimethylsulfide Patient compliance

Cysteamine Bitartrate and Cysteamine Hydrochloride Are Pharmacokinetically Non-Equivalent: Cmax 90% CI Falls Outside Bioequivalence Range

In a double-blind, three-period crossover study in 18 healthy male volunteers, cysteamine bitartrate and cysteamine hydrochloride were not fully bioequivalent. While AUC was comparable (geometric mean 169±51 vs. 173±49 µmol/L·h), the 90% CI for Cmax relative ratio for cysteamine bitartrate to hydrochloride was 74.2–124.2, falling outside the standard 80–125% bioequivalence interval [1]. This indicates that the rate of absorption differs between the two salts.

Bioequivalence Pharmacokinetics Cysteamine salts

Cysteamine Bitartrate (Cystagon®) Maintains WBC Cystine Below 1 nmol/mg Protein at Q6H Dosing; Delayed-Release Achieves Equivalent Control at Q12H

Steady-state pharmacokinetic/pharmacodynamic studies in pediatric cystinosis patients established that immediate-release cysteamine bitartrate administered every 6 hours maintains white blood cell cystine content below the therapeutic target of 1 nmol cystine per mg protein, with an average post-dose decrement of approximately 47% [1]. Comparative trials demonstrated that delayed-release cysteamine bitartrate (RP103) administered every 12 hours achieved non-inferior WBC cystine control compared to immediate-release Q6H dosing, effectively doubling the dosing interval [2].

Pharmacodynamics WBC cystine Dosing interval

Cysteamine Bitartrate Exhibits High Aqueous Solubility (45 mg/mL) vs. Insolubility in DMSO and Ethanol, Dictating Formulation and Analytical Method Requirements

Cysteamine bitartrate is a highly water-soluble compound (45 mg/mL at 25°C, equivalent to 198 mM) but is insoluble in DMSO and ethanol . This solubility profile is consistent across independent measurements and is corroborated by the compound's official monograph description as a 'highly water soluble white powder' [1]. In contrast, the hydrochloride salt may exhibit different solubility characteristics, directly impacting the selection of solvents for in vitro assays, stock solution preparation, and formulation development.

Solubility Formulation Analytical chemistry

RP-HPLC Method Validated for Cysteamine Bitartrate Impurity Quantification with LOD of 0.3 μg/mL and Recovery of 97–103% Under ICH Stress Conditions

A validated RP-HPLC method for cysteamine bitartrate bulk and formulation demonstrated high accuracy (97–103% recoveries), precision (≤1.0%), and linearity (R² > 0.999) with a limit of detection (LOD) of 0.3 μg/mL and limit of quantification (LOQ) of 1.0 μg/mL [1]. The method was stability-indicating under forced degradation conditions (acid, base, oxidation, heat, photolysis) per ICH Q2 guidelines. While this method is specific to cysteamine bitartrate, it provides a benchmark for quality control that may differ from analytical requirements for other cysteamine salts due to differing impurity profiles and degradation pathways.

Impurity profiling RP-HPLC Stability indicating

High-Value Application Scenarios for Cysteamine Bitartrate Informed by Quantitative Evidence


Pediatric Nephropathic Cystinosis Therapy: Transition from Q6H to Q12H Dosing

For healthcare providers and procurement specialists managing cystinosis treatment, the evidence supporting Q12H dosing with delayed-release cysteamine bitartrate (RP103/PROCYSBI®) versus Q6H immediate-release Cystagon® offers a clear clinical and operational advantage. The 50% reduction in daily dosing frequency (4× to 2× daily) reduces caregiver burden and improves pediatric adherence [1]. Procurement decisions should prioritize the delayed-release formulation for patients struggling with Q6H adherence or experiencing significant halitosis-related quality-of-life impairment, as DMS AUC is reduced by approximately 50% [2].

Formulation Development: Leveraging High Aqueous Solubility for Oral Liquid or Sprinkle Preparations

Cysteamine bitartrate's high aqueous solubility (45 mg/mL) enables the development of oral solutions, suspensions, or sprinkle formulations for pediatric or dysphagic patients who cannot swallow capsules . This solubility advantage distinguishes it from less water-soluble alternatives and simplifies manufacturing processes requiring aqueous media. Procurement of cysteamine bitartrate API for extemporaneous compounding or novel formulation development should be prioritized over other salts when aqueous solubility is a critical quality attribute.

Bioequivalence and Salt-Switching Studies in Generic Drug Development

The established non-equivalence of Cmax between cysteamine bitartrate and hydrochloride (90% CI: 74.2–124.2) necessitates rigorous bioequivalence testing in any generic development program involving salt form changes [3]. Procurement of reference standards and API for such studies must account for these documented pharmacokinetic differences. Researchers should not assume that different cysteamine salts are interchangeable without confirmatory clinical pharmacology data.

Analytical Quality Control Using Validated Stability-Indicating RP-HPLC

For quality control laboratories, the validated RP-HPLC method for cysteamine bitartrate offers a sensitive and specific tool for impurity quantification, with LOD of 0.3 μg/mL and accuracy of 97–103% under ICH stress conditions [4]. This method supports compliance with USP <1225> and ICH Q2 guidelines and can be directly applied to bulk API and finished product testing. Procurement of cysteamine bitartrate should include verification that the supplier's analytical methods align with these validated parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cysteamine bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.